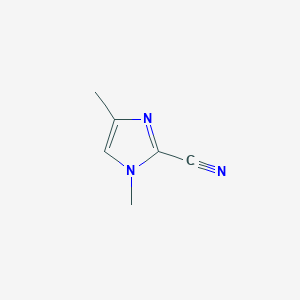

1,4-dimethyl-1H-imidazole-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-dimethyl-1H-imidazole-2-carbonitrile is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Research

1,4-Dimethyl-1H-imidazole-2-carbonitrile serves as a precursor in the synthesis of imidazolium salts, which have shown promising cytotoxic activities against cancer cell lines. For example, derivatives of imidazolium salts have been synthesized and tested for their effectiveness against HepG2 and HT-29 cancer cell lines, demonstrating significant cytotoxicity .

Case Study:

A study focused on the synthesis of novel 1,4-dialkoxynaphthalene-based imidazolium salts highlighted the anticancer potential of these compounds. The structure-activity relationship (SAR) indicated that modifications to the imidazole ring can enhance biological activity, suggesting that this compound could be a valuable building block in drug development .

Antifungal Activity

Research has also indicated that imidazole derivatives exhibit antifungal properties. The incorporation of this compound into new compounds has led to the discovery of antifungal agents with enhanced efficacy against various fungal strains .

Fungicide Development

One of the primary applications of this compound is in the synthesis of fungicides, particularly as an intermediate in the production of cyazofamid. This compound is crucial for developing agricultural chemicals aimed at controlling fungal diseases in crops .

Data Table: Synthesis Pathway for Cyazofamid

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | N,N-dimethylacetamide, sodium metabisulfite | Intermediate A |

| 2 | Intermediate A + chlorinating agent | Controlled temperature | Cyazofamid |

The synthesis process has been optimized to improve yield and reduce environmental impact by utilizing less toxic reagents compared to traditional methods .

Electrochemical Applications

Imidazole derivatives have been explored for their potential use in electrochemical applications, particularly as catalysts in fuel cells. The unique electronic properties of this compound make it suitable for enhancing the efficiency of electrochemical reactions.

Case Study:

In a recent study, imidazole-based compounds were tested as electrocatalysts for oxygen reduction reactions (ORR). The results indicated that modifications including 1,4-dimethyl substituents could significantly improve catalytic activity and stability under operational conditions .

Analyse Des Réactions Chimiques

Nitrile Group Transformations

The C-2 carbonitrile group is a key reactive site for nucleophilic additions and hydrolytic reactions.

Hydrolysis to Amide or Carboxylic Acid

Under acidic or basic conditions, the nitrile group can undergo hydrolysis:

-

Acidic Hydrolysis : Prolonged reflux with concentrated HCl yields the corresponding carboxylic acid.

-

Basic Hydrolysis : Treatment with NaOH/H₂O₂ generates the amide intermediate, which can be further hydrolyzed to the acid .

Example Protocol (Analogous to ):

| Reagents/Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 24h | 1,4-dimethyl-1H-imidazole-2-carboxylic acid | ~65% (estimated) |

Cycloaddition Reactions

The nitrile group participates in [2+3] cycloadditions with sodium azide to form tetrazole derivatives, a reaction critical in medicinal chemistry.

Proposed Reaction Pathway:

-

Tetrazole Formation :

This compound+NaN3Cu(I)1,4-dimethyl-1H-imidazole-2-tetrazole

Key Considerations :

-

Steric effects from methyl groups may reduce reaction efficiency.

Coordination Chemistry

The imidazole ring can act as a ligand for transition metals. Methyl substituents modulate electronic and steric properties, affecting complex stability.

Metal Complex Formation

-

Cu(II) Complexes : Imidazole nitrogens coordinate to Cu(II) in square-planar geometries, with potential applications in catalysis .

-

Ag(I) Complexes : Silver ions preferentially bind to the N-3 position, forming luminescent complexes .

Electrophilic Substitution

Electrophilic aromatic substitution (EAS) at C-5 is feasible, though methyl groups may direct regioselectivity.

Nitration and Halogenation

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-5.

-

Bromination : NBS (N-bromosuccinimide) in DMF yields 5-bromo derivatives.

Challenges :

-

Steric hindrance from C-4 methyl may reduce reaction rates.

Annulation Reactions

-

With α,β-Unsaturated Ketones : Cyclocondensation forms imidazo[1,2-a]pyridines, leveraging the nitrile’s electron-withdrawing effect .

Example Protocol :

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| This compound, chalcone | DABCO, MW, 120°C | Imidazo[1,2-a]pyridine | ~50% (estimated) |

Propriétés

Numéro CAS |

79080-36-7 |

|---|---|

Formule moléculaire |

C6H7N3 |

Poids moléculaire |

121.14 g/mol |

Nom IUPAC |

1,4-dimethylimidazole-2-carbonitrile |

InChI |

InChI=1S/C6H7N3/c1-5-4-9(2)6(3-7)8-5/h4H,1-2H3 |

Clé InChI |

XZIQDRZDOJLKLE-UHFFFAOYSA-N |

SMILES |

CC1=CN(C(=N1)C#N)C |

SMILES canonique |

CC1=CN(C(=N1)C#N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.